(+)-Luguine

Descripción

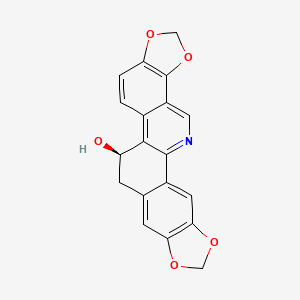

(+)-Luguine is an isoquinoline alkaloid isolated from plants in the Corydalis genus, such as Corydalis incisa . It belongs to a class of bioactive natural products characterized by a tetracyclic benzazepine or aporphine-like core structure. Alkaloids from Corydalis species have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities . This compound’s stereochemistry and substituent groups (e.g., hydroxyl or methyl moieties) distinguish it from related alkaloids, contributing to its unique biological interactions.

Propiedades

Número CAS |

69735-28-0 |

|---|---|

Fórmula molecular |

C19H13NO5 |

Peso molecular |

335.3 g/mol |

Nombre IUPAC |

(12R)-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaen-12-ol |

InChI |

InChI=1S/C19H13NO5/c21-13-3-9-4-15-16(24-7-23-15)5-11(9)18-17(13)10-1-2-14-19(25-8-22-14)12(10)6-20-18/h1-2,4-6,13,21H,3,7-8H2/t13-/m1/s1 |

Clave InChI |

PKAFVNJHLLUZFP-CYBMUJFWSA-N |

SMILES |

C1C(C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |

SMILES isomérico |

C1[C@H](C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |

SMILES canónico |

C1C(C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

To contextualize (+)-Luguine’s significance, two structurally analogous alkaloids—corynoline and 6-oxocorynoline—are compared below. These compounds share a common isoquinoline backbone but differ in functional groups and bioactivity profiles (Table 1).

Table 1: Comparative Analysis of this compound and Related Alkaloids

Structural Comparisons

- Core Skeleton: All three compounds share a tetracyclic isoquinoline framework but differ in oxidation states and substituents. This compound features a hydroxyl group at C-6, whereas 6-oxocorynoline has a ketone at the same position. Corynoline retains a methyl group at C-14, enhancing its lipophilicity .

- Stereochemistry: this compound’s dextrorotatory configuration influences its receptor-binding affinity, contrasting with corynoline’s planar rigidity.

Functional and Pharmacological Contrasts

- Antitumor Activity: Corynoline inhibits tumor cell proliferation by modulating apoptosis pathways (e.g., Bax/Bcl-2 ratio), while this compound shows selective cytotoxicity against glioblastoma cells via mitochondrial dysfunction .

- Anti-inflammatory Effects: Corynoline suppresses NF-κB signaling, whereas this compound’s hydroxyl group may enhance reactive oxygen species (ROS) scavenging, as seen in murine macrophage models .

- Bioavailability: 6-Oxocorynoline’s ketone group improves membrane permeability compared to this compound, though its metabolic stability is lower due to rapid glucuronidation .

Research Findings and Mechanistic Insights

Synergistic Effects in Multi-Alkaloid Extracts

Studies suggest that this compound acts synergistically with corynoline in Corydalis extracts, amplifying anti-nociceptive effects in vivo. This contrasts with isolated 6-oxocorynoline, which shows weaker central nervous system penetration .

Target Specificity

This compound uniquely inhibits acetylcholinesterase (AChE) at IC₅₀ = 8.2 µM, a property absent in corynoline. This positions it as a candidate for Alzheimer’s disease therapy, though its blood-brain barrier permeability requires optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.